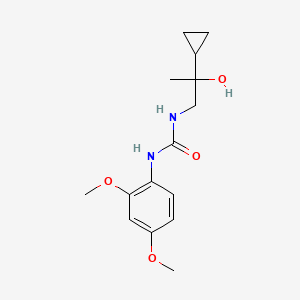

ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate, also known as EAI, is a synthetic compound that has been extensively studied for its potential application in scientific research. It is a small molecule inhibitor that specifically targets the activity of epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Synthesis and Activity Studies

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, including compounds structurally related to ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate, have been synthesized and evaluated for their selective anti-PAR4 activity, demonstrating significant potential in developing novel antiplatelet drug candidates. This research has identified key functional groups contributing to anti-PAR4 activity, guiding the development of new compounds with potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression (Chen et al., 2008).

Antimicrobial Applications

The compound has been implicated in studies related to antimicrobial activity, where its structural analogs have shown promise. For example, substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide derivatives, produced through reactions involving ethyl chloroacetate, exhibited notable antimicrobial properties. This highlights the potential utility of this compound derivatives in developing new antimicrobial agents (Prasad, 2017).

Molecular Structure and Docking Studies

Molecular docking studies and structural analysis have been conducted on related compounds to understand their interactions at the molecular level. For instance, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate's IR, Raman spectra, and molecular docking studies have provided insights into its stability, electrostatic potential, and potential inhibitory activity against specific targets. This research illustrates the compound's relevance in exploring new pharmacological activities and understanding its mechanism of action at the molecular level (El-Azab et al., 2016).

Anti-Juvenile Hormone Activity

Research into the juvenile hormone antagonistic properties of ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, a related compound, has shown significant anti-juvenile hormone (JH) activity, causing precocious metamorphosis in Bombyx mori. This activity is linked to the suppression of juvenile hormone biosynthesis by inhibiting the transcription of JH biosynthetic enzymes in the corpora allata. Such findings underscore the potential for using this compound derivatives in developing novel insect control strategies (Kaneko et al., 2011).

Mécanisme D'action

Target of Action

Ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives, in general, have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Propriétés

IUPAC Name |

ethyl 4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-25-19(24)12-7-9-13(10-8-12)21-18(23)17(22)15-11-20-16-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPBDAYEIOYRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2582258.png)

![N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide](/img/structure/B2582263.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2582266.png)

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2582267.png)

![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2582274.png)

![2-[(2-bromo-4,6-difluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2582277.png)